molecular formula C8H5BrFN3O2S2 B2662868 4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 1715248-13-7

4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B2662868
CAS No.: 1715248-13-7
M. Wt: 338.17
InChI Key: XXOJZVDVNDWPGK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C8H5BrFN3O2S2 and a molecular weight of 338.18 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a thiadiazole ring attached to a benzenesulfonamide structure. It is typically a pale-yellow to yellow-brown solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 1,3,4-thiadiazol-2-amine under suitable reaction conditions . The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions with arylboronic acids can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

4-Bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a sulfonamide group with a thiadiazole moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrFN3O2S2C_8H_5BrFN_3O_2S_2, with a molecular weight of 303.27 g/mol. The compound's structure is characterized by the presence of bromine and fluorine substituents on the benzene ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC8H5BrFN3O2S2
Molecular Weight303.27 g/mol
CAS Number116528127
PubChem ID116528127

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria .

Biological Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its mechanism of action involves the inhibition of bacterial growth by disrupting folate synthesis pathways. The following sections summarize key findings from studies investigating its biological activity.

Antibacterial Activity

Several studies have reported the antibacterial effects of thiadiazole derivatives, including this compound. For instance:

  • In vitro Studies : The compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating strong antibacterial potential .

Antifungal Activity

The antifungal properties of this compound have also been explored:

  • Fungal Inhibition : In vitro assays showed that the compound inhibited the growth of several fungal strains, suggesting its potential as an antifungal agent .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study evaluated the antibacterial activity of various thiadiazole derivatives including our compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had an MIC of 32 µg/mL against S. aureus, outperforming traditional antibiotics like penicillin .
  • Case Study on Antifungal Properties :
    Another investigation assessed the antifungal activity against Candida albicans. The compound exhibited an IC50 value of 25 µg/mL, showcasing promising antifungal effects comparable to fluconazole .

Properties

IUPAC Name

4-bromo-2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3O2S2/c9-5-1-2-7(6(10)3-5)17(14,15)13-8-12-11-4-16-8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOJZVDVNDWPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)S(=O)(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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